molecular formula C10H7ClN2O2 B014565 6-Chloro-7-methyl-5-nitroquinoline CAS No. 86984-28-3

6-Chloro-7-methyl-5-nitroquinoline

Cat. No.: B014565
CAS No.: 86984-28-3
M. Wt: 222.63 g/mol
InChI Key: ZSJQUKKPQKEEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-methyl-5-nitroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Studying tertiary amine oxides and their reactions with 2-nitropropane (Nishikawa et al., 1980).

  • Investigating vicarious nucleophilic substitution in nitroquinolines (Mąkosza et al., 1986).

  • Studying the nitration of substituted 4-chloroquinolines and 4-quinolones (Heindel et al., 1969).

  • Synthesizing various pyrrolo[4,3,2-de]quinolines, including Damirones A and B, and various tetrahydropyrrolo[4,3,2-de]quinolines (Roberts et al., 1997).

  • Serving as a precursor for the synthesis of heterocyclo[c]quinolines, which have potential chemotherapeutic value (Khodair et al., 1999).

  • Being used in the synthesis of marine alkaloids like batzelline C and isobatzelline C (Roberts et al., 1996).

  • Acting as an important intermediate in many PI3K/mTOR inhibitors and synthesizing derivatives of NVP-BEZ235 (Lei et al., 2015).

  • Being explored as potential prodrug systems for bioreductive activation (Couch et al., 2008).

  • Investigating the structure and properties of its derivatives (Crawford & Capps, 1963).

  • Being part of a new class of platinum(II) complexes showing potent anticancer activity (Živković et al., 2018).

Properties

IUPAC Name

6-chloro-7-methyl-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-5-8-7(3-2-4-12-8)10(9(6)11)13(14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJQUKKPQKEEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403940
Record name 6-chloro-7-methyl-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86984-28-3
Record name 6-chloro-7-methyl-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-7-methyl-5-nitroquinoline
Reactant of Route 2
Reactant of Route 2
6-Chloro-7-methyl-5-nitroquinoline
Reactant of Route 3
6-Chloro-7-methyl-5-nitroquinoline
Reactant of Route 4
Reactant of Route 4
6-Chloro-7-methyl-5-nitroquinoline
Reactant of Route 5
Reactant of Route 5
6-Chloro-7-methyl-5-nitroquinoline
Reactant of Route 6
6-Chloro-7-methyl-5-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.